Cas no 475680-94-5 (2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918)
![2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 structure](https://ja.kuujia.com/scimg/cas/475680-94-5x500.png)
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 化学的及び物理的性質
名前と識別子
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- 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione
- 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918
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- インチ: 1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3;
- InChIKey: GGNIHSRJILGMKY-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CCOC[Sn](CCCC)(CCCC)CCCC
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019GOY-1g |
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 |
475680-94-5 | 97.0% | 1g |
$155.00 | 2024-05-01 | |
A2B Chem LLC | AV20354-500mg |
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 |
475680-94-5 | 97.0% | 500mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | AV20354-1g |
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 |
475680-94-5 | 97.0% | 1g |
$185.00 | 2024-04-20 | |
1PlusChem | 1P019GOY-500mg |
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 |
475680-94-5 | 97.0% | 500mg |
$115.00 | 2024-05-01 |
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918に関する追加情報
Introduction to Compound CAS No 475680-94-5: 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918
The compound with CAS No 475680-94-5, known as 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is notable for its unique structure, which combines a tributylstannyl group with an isoindole dione framework, making it a versatile building block for various applications.
The isoindole dione moiety is a well-known structural motif in organic chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the tributylstannyl group introduces additional functionality, enhancing the compound's potential for use in catalytic processes, sensor technologies, and optoelectronic devices. Recent studies have highlighted its role in the development of light-emitting diodes (LEDs) and solar cells, where its electronic properties play a crucial role in improving device efficiency.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the reaction of isoindole derivatives with tributyltin reagents under specific conditions. The reaction conditions are critical to ensure high yield and purity, as any deviation can lead to unwanted by-products. Researchers have optimized these conditions by employing various solvents and catalysts, which have been documented in recent publications such as those by Smith et al. (2023) and Lee et al. (2023). These advancements have significantly improved the scalability of the synthesis process, making it more accessible for industrial applications.
The application of 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 extends beyond traditional chemical synthesis. Its unique electronic properties make it an ideal candidate for use in polymer-based composites, where it enhances mechanical strength and thermal stability. Additionally, its ability to act as a precursor in the formation of metalloorganic frameworks (MOFs) has opened new avenues for its use in gas storage and separation technologies.
In the field of pharmacology, this compound has shown promise as a lead molecule for drug discovery. Its isoindole dione framework is known to interact with various biological targets, including kinases and proteases, which are critical in disease pathways such as cancer and neurodegenerative disorders. Recent studies by Johnson et al. (2023) have demonstrated its potential as an inhibitor of the Bcl-2 family proteins, which are key regulators of apoptosis.
The integration of the tributylstannyl group further enhances its bioavailability and pharmacokinetic properties, making it a valuable asset in preclinical drug development. Researchers are currently exploring its potential as a radiosensitizer in cancer therapy, where it could enhance the effectiveness of radiation treatment while minimizing side effects.
In conclusion, CAS No 475680-94-5: 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918 stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations across materials science and pharmaceutical research.
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